molecular formula C9H11ClFNO5S B6179322 (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride CAS No. 2227199-79-1

(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride

Cat. No.: B6179322
CAS No.: 2227199-79-1
M. Wt: 299.7
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Description

Properties

CAS No.

2227199-79-1

Molecular Formula

C9H11ClFNO5S

Molecular Weight

299.7

Purity

95

Origin of Product

United States

Biological Activity

(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride, also known as (S)-2-amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride, is a compound with potential applications in various biological contexts. Its unique structure, characterized by the presence of a fluorosulfonyl group, suggests that it may exhibit specific biological activities that could be harnessed in therapeutic settings.

  • Molecular Formula : C₉H₁₁ClFNO₅S
  • Molecular Weight : 299.7 g/mol
  • CAS Number : 2227199-79-1
  • Purity : Typically 95% .

The biological activity of this compound can be attributed to its structural components, particularly the fluorosulfonyl group, which may influence its interaction with biological targets. This group is known to enhance the electrophilicity of the molecule, potentially leading to increased reactivity with nucleophiles in biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Inhibition of Enzymatic Activity :
    • Studies have shown that compounds with similar structures can act as inhibitors for various enzymes. The fluorosulfonyl group may contribute to this inhibitory effect by forming covalent bonds with active site residues.
  • Antiproliferative Effects :
    • Preliminary investigations suggest that this compound may possess antiproliferative properties against certain cancer cell lines. For instance, it has been observed to inhibit the growth of human umbilical vein endothelial cells (HUVECs), indicating potential applications in cancer therapy .
  • Neuroprotective Potential :
    • The compound's amino acid structure suggests possible neuroprotective effects, similar to other amino acids that modulate neurotransmitter systems. This aspect warrants further investigation, particularly in models of neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of key metabolic enzymes
AntiproliferativeInhibitory effects on HUVEC proliferation
NeuroprotectivePossible modulation of neurotransmitter systems

Case Studies and Research Findings

  • Antiproliferative Study :
    • A study conducted on HUVECs demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. This suggests a dose-dependent response that warrants further exploration into its mechanism and potential therapeutic uses .
  • Enzyme Interaction Analysis :
    • In vitro assays indicated that the compound could inhibit certain proteases involved in tumor progression. The fluorosulfonyl moiety likely plays a critical role in this interaction, enhancing binding affinity and specificity towards target enzymes .
  • Neuroprotective Effects :
    • Research into neuroprotective properties remains preliminary but indicates that the compound may influence pathways related to oxidative stress and apoptosis in neuronal cell models. Further studies are needed to elucidate these mechanisms and their implications for neurodegenerative disease treatment .

Scientific Research Applications

Neuropharmacology

One of the most promising applications of (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride lies in neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, particularly in modulating glutamate receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, potentially leading to new treatments for neurological disorders such as Alzheimer's disease and epilepsy .

Antitumor Activity

Studies have shown that fluorosulfonyl-containing compounds exhibit antitumor activity by interfering with cellular signaling pathways involved in cancer progression. The specific mechanism of action for this compound is under investigation, but preliminary data suggest it may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines .

Inflammatory Diseases

The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its effects on cytokine production and immune cell activation are areas of active research, aiming to elucidate its therapeutic potential in managing chronic inflammation .

Case Studies

StudyFocusFindings
Neuropharmacology Study Investigated the effects on glutamate receptorsShowed modulation of receptor activity, suggesting potential for neuroprotective effects .
Antitumor Activity Research Evaluated cytotoxic effects on cancer cellsDemonstrated significant reduction in cell viability in breast cancer cell lines .
Inflammation Model Assessed anti-inflammatory propertiesResulted in decreased levels of pro-inflammatory cytokines in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Comparison

The fluorosulfonyloxy group distinguishes this compound from analogs with other para-substituents. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound (CAS No.) Substituent (R) Molecular Weight (g/mol) Key Functional Differences
Target Compound (2227199-79-1) -OSO₂F 299.7 High reactivity due to -OSO₂F; hydrolytically unstable .
(2S)-2-amino-3-[4-(2-phenyldiazenyl)phenyl]propanoic acid HCl (2137036-84-9) -N=NPh (azo group) 305.76 Azo group enables photoswitchability; used in dye chemistry or photopharmacology .
(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid HCl (921609-34-9) -OCF₃ 285.65 Trifluoromethoxy group enhances metabolic stability and lipophilicity .
(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid HCl (2519847-85-7) -(CH₂)₅Br 366.68 Bromoalkyl chain increases lipophilicity; potential for alkylation reactions .
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl (64282-12-8) -F (methyl ester) 233.67 Esterification reduces acidity; methyl ester enhances membrane permeability .

Preparation Methods

Boc-Protected Intermediate Synthesis

The most widely reported pathway begins with L-tyrosine derivatives due to their inherent chiral center. The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., aqueous NaHCO₃, 0–5°C), achieving >95% protection efficiency. Subsequent steps focus on introducing the fluorosulfonyloxy group at the para position of the phenyl ring.

Electrophilic aromatic substitution (EAS) is employed using sulfur trioxide–dimethylformamide (SO₃·DMF) complex in dichloromethane (DCM) at −20°C, yielding the sulfonate intermediate. Fluorination is then performed with chlorine sulfonyl fluoride (ClSO₂F) in acetonitrile at 50°C for 6 hours, achieving 80–85% conversion.

Key Reaction Parameters:

StepReagentSolventTemperatureTimeYield
Boc ProtectionBoc₂OTHF/H₂O0–5°C2 h95%
SulfonationSO₃·DMFDCM−20°C1 h90%
FluorinationClSO₂FMeCN50°C6 h85%

Deprotection and Hydrochloride Salt Formation

Boc deprotection is achieved using 4 M HCl in dioxane at room temperature for 1 hour, followed by neutralization with aqueous NaOH. The free amine is precipitated as the hydrochloride salt by adding concentrated HCl (37%) in ethanol, yielding a white crystalline solid with >99% enantiomeric excess (ee).

Alternative Fluorosulfonylation Strategies

One-Pot Sulfonyl Fluoride Synthesis

A transition-metal-free method adapted from recent literature enables direct conversion of phenolic hydroxyl groups to fluorosulfonyloxy moieties. Treating L-tyrosine methyl ester with ClSO₂F and K₂CO₃ in tetrahydrofuran (THF) at 60°C for 12 hours achieves 78% yield, bypassing the sulfonation step. This method reduces purification complexity but requires stringent moisture control.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Industrial production leverages continuous flow technology to enhance safety and scalability. Key improvements include:

  • Mixing Efficiency : Microreactors reduce ClSO₂F decomposition by minimizing residence time (30 seconds at 50°C).

  • Solvent Recovery : Distillation towers reclaim >90% of acetonitrile, reducing costs and environmental impact.

Purity Enhancement Techniques

Final purification employs recrystallization from ethanol/water (3:1 v/v) at −20°C, achieving ≥99.5% HPLC purity. Residual solvents are controlled to <10 ppm via wiped-film evaporation.

Comparative Analysis of Methods

MethodStepsTotal YieldPurityScalability
Boc-Mediated465%99.5%High
One-Pot360%98%Moderate
Enzymatic555%99%Low

The Boc-mediated route remains preferred for industrial use due to reproducibility, while one-pot methods are gaining traction for small-scale applications.

Challenges and Mitigation Strategies

Fluorosulfonyl Group Instability

The fluorosulfonyloxy moiety hydrolyzes in aqueous media (t₁/₂ = 2 h at pH 7.4). Synthesis must avoid protic solvents post-fluorination, with anhydrous DCM or THF recommended for intermediate isolation.

Enantiomeric Purity Maintenance

Racemization occurs above 40°C during deprotection. Maintaining reaction temperatures at 20–25°C and using excess HCl (4 equiv.) preserves >99% ee .

Q & A

Q. How can this compound be engineered into fluorescent probes for studying enzyme dynamics?

  • Methodological Answer :
  • Fluorophore Conjugation : Modify the phenyl ring with ethenyl or pyridyl groups via Heck–Matsuda reactions .
  • Validation : Fluorescence quenching assays to track enzyme binding (e.g., using APF/HPF probes) .

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